molecular formula C11H18O5 B8106324 Propargyl-PEG3-methyl ester CAS No. 2086689-09-8

Propargyl-PEG3-methyl ester

Cat. No.: B8106324
CAS No.: 2086689-09-8
M. Wt: 230.26 g/mol
InChI Key: SDSYWBQIDUXXIQ-UHFFFAOYSA-N
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Description

Propargyl-PEG3-methyl ester is a compound that belongs to the class of polyethylene glycol derivatives. It is characterized by the presence of a propargyl group and a methyl ester group. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG3-methyl ester typically involves the modification of polyethylene glycol (PEG) derivatives. One common method involves the reaction of a PEG derivative with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at low temperatures . This reaction results in the formation of the propargyl-terminated PEG derivative, which is then esterified to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of propargylation and esterification, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG3-methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Propargyl-PEG3-methyl ester can be compared with other PEG derivatives and propargyl-containing compounds:

This compound is unique due to its specific combination of a propargyl group and a PEG3 spacer, which provides an optimal balance of solubility, reactivity, and stability for various applications .

Properties

IUPAC Name

methyl 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-3-5-14-7-9-16-10-8-15-6-4-11(12)13-2/h1H,4-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSYWBQIDUXXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153014
Record name Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086689-09-8
Record name Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086689-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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